Helicid

Vue d'ensemble

Description

Helicid is a medicine available in a number of countries worldwide . It is a specific Chinese natural drug and its congeners and derivatives exhibit pronounced biological activities . Its well-documented sedative and analgesic activity and low side effects have drawn more and more attention from scientists .

Synthesis Analysis

Helicid has been synthesized using a biocatalytic approach with Aspergillus oryzae cells . The reaction conversion, reaction rate, and regioselectivity reached 99% at optimal conditions . Another study used lyophilized Pseudomonas aeruginosa based whole-cell biocatalyst in the highly efficient and regioselective acylation of helicid with fatty acid vinyl esters in organic solvents .Molecular Structure Analysis

The interaction of helicid with pepsin is driven by enthalpy, and Van der Waals’ forces and hydrogen bonds are the main forces between helicid and pepsin . A molecular docking study further confirmed the binding mode obtained by the experimental studies .Chemical Reactions Analysis

Helicid has been used in the synthesis of helicid cinnamylate . The reaction rate varies with varying acyl donors because of their differential interactions with the catalytic site of the enzyme from the whole cells of P. aeruginosa .Applications De Recherche Scientifique

Pharmaceutical Industry

Helicid, an active monomer compound isolated from Helicia nilgirica Bedd, has a good application prospect in the treatment of neuropathic pain, sleep disturbances, and depressive disorders .

Method of Application

The application of Helicid in the pharmaceutical industry involves its use as a raw material in the formulation of drugs. The specific methods of application would depend on the type of pharmaceutical product being developed.

Results or Outcomes

The outcomes of using Helicid in the pharmaceutical industry are primarily related to its therapeutic effects. It has been found to be effective in the treatment of neuropathic pain, sleep disturbances, and depressive disorders .

Cosmetic Industry

Helicid has been found to have significant value in the cosmetic industry due to its role as a tyrosinase inhibitor .

Method of Application

In the cosmetic industry, Helicid is used in the formulation of skin care products. A novel tyrosinase inhibitor, 6′-O-cinnamoyl-helicid (helicid cinnamylate), was synthesized using a biocatalytic approach with Aspergillus oryzae cells .

Results or Outcomes

Helicid cinnamylate demonstrated a more potent tyrosinase inhibitory activity with an IC50 value of 3.55 mM than helicid (IC50 = 4.48 mM) and arbutin (IC50 = 5.48 mM), suggesting that helicid cinnamylate could be developed as a more potential tyrosinase inhibitor .

Biotechnology

Helicid has been used in biotechnology for the synthesis of helicid cinnamylate, a novel tyrosinase inhibitor .

Method of Application

A simple and effective biocatalytic approach with Aspergillus oryzae cells was used for the synthesis of helicid cinnamylate .

Results or Outcomes

The reaction conversion, reaction rate, and regioselectivity reached 99%, 9.40 mM/h, and > 99%, respectively, at the optimal conditions . The whole-cells retained 68.87% of its initial activity after reusing for seven batches, indicating a potent application potential in non-aqueous biocatalytic systems .

Sedation and Analgesic Activity

Helicid and its derivatives have been found to have significant sedative and analgesic effects .

Method of Application

Helicid is used in the formulation of drugs aimed at providing sedation and analgesia. The specific methods of application would depend on the type of pharmaceutical product being developed.

Results or Outcomes

The well-documented sedative and analgesic activity of Helicid has drawn more and more attention from scientists . Moreover, its clinical success and intriguing mechanism of action have stimulated great interest in further modification of Helicid for improving its hypnotic activity .

Antitumor Activity

Helicid has been found to have antitumor properties .

Method of Application

In the field of oncology, Helicid is used in the formulation of antitumor drugs. The specific methods of application would depend on the type of pharmaceutical product being developed.

Results or Outcomes

The antitumor properties of Helicid have been documented in various scientific studies . However, more research is needed to fully understand the mechanism of action and to develop effective antitumor drugs using Helicid.

Central Nervous System Regulator

Helicid and its derivatives have been found to have significant effects on the central nervous system .

Method of Application

Helicid is used in the formulation of drugs aimed at regulating the central nervous system. The specific methods of application would depend on the type of pharmaceutical product being developed.

Results or Outcomes

Helicid and its derivatives exhibit pronounced biological activities, among which its hypnotic effects stand out. The well-documented sedation and analgesic activity and low side effects of helicid have drawn more and more attention from scientists . Moreover, its clinical success and intriguing mechanism of action have stimulated great interest in further modification of helicid for improving its hypnotic activity .

Dermatological Disorders Treatment

Helicid has been found to have significant value in the treatment of some dermatological disorders related to melanin hyperpigmentation .

Method of Application

In the field of dermatology, Helicid is used in the formulation of drugs aimed at treating dermatological disorders. The specific methods of application would depend on the type of pharmaceutical product being developed.

Results or Outcomes

Tyrosinase inhibitors, like Helicid, are clinically effective for treating some dermatological disorders related to melanin hyperpigmentation . It was worth noting that helicid cinnamylate demonstrated a more potent tyrosinase inhibitory activity with an IC 50 value of 3.55 mM than helicid (IC 50 = 4.48 mM) and arbutin (IC 50 = 5.48 mM), which suggest that helicid cinnamylate could be developed as a more potential tyrosinase inhibitor .

Safety And Hazards

Orientations Futures

Propriétés

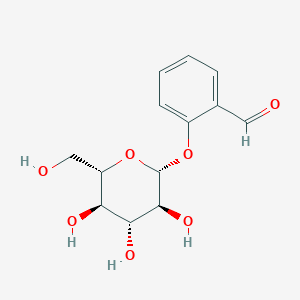

IUPAC Name |

4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZAGZCCJJBKNZ-SYLRKERUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C=O)O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Helicide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

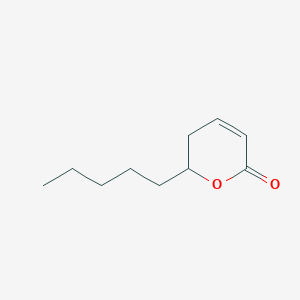

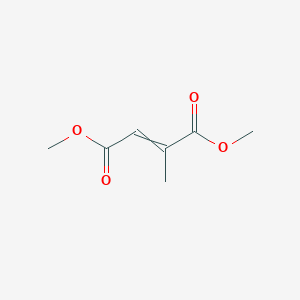

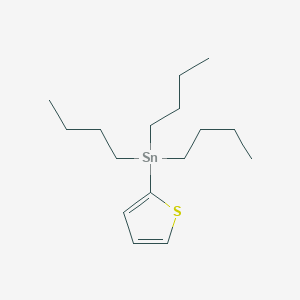

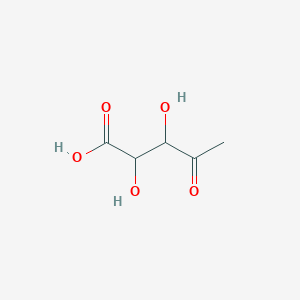

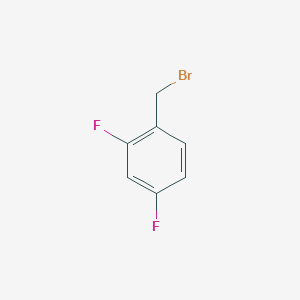

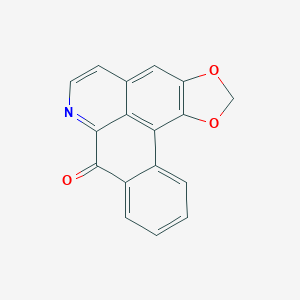

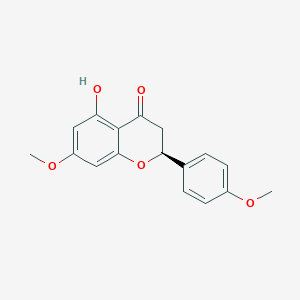

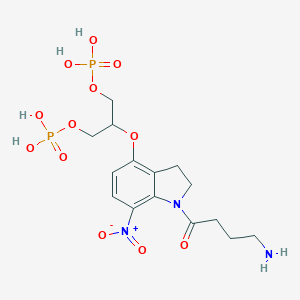

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide](/img/structure/B31497.png)

![4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate](/img/structure/B31514.png)